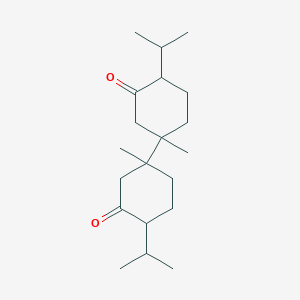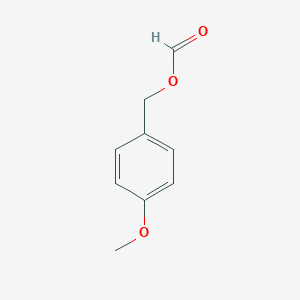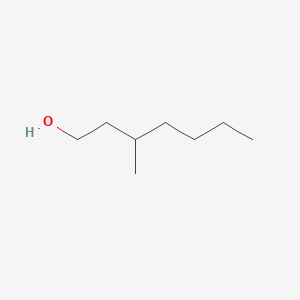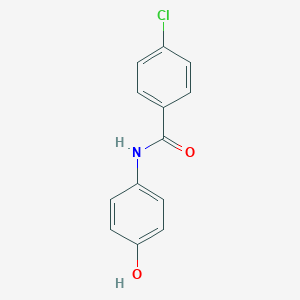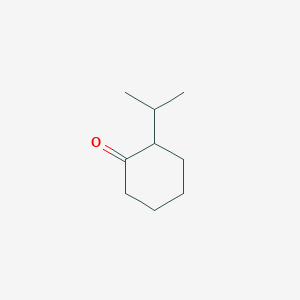
2-Isopropylcyclohexanone
Descripción general
Descripción
2-Isopropylcyclohexanone is an organic compound that is widely used in scientific research. It is a colorless liquid that possesses a unique chemical structure and has various applications in the field of chemistry and biochemistry. This compound is also known as pulegone, and it is a ketone that is derived from the essential oil of mint plants.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
2-Isopropylcyclohexanone is used in synthesizing various isomers and studying their stereochemistry. Marshall and Partridge (1968) investigated the cis and trans isomers of 5-substituted 2-methylcycloheptanones, which included 5-isopropyl derivatives, focusing on their synthesis and equilibration in different conditions (Marshall & Partridge, 1968).
Synthesis of Diosphenols
Ohashi, Inoue, and Sato (1976) described a new synthesis of diosphenols using this compound, emphasizing its oxidation and methylation processes (Ohashi, Inoue, & Sato, 1976).
Stereoselective Formation of Spirocyclic Compounds
Lachia, Dénès, Beaufils, and Renaud (2005) conducted a stereoselective synthesis of (-)-erythrodiene starting from 4-Isopropylcyclohexanone, highlighting its role in diastereoselective radical cascade reactions (Lachia, Dénès, Beaufils, & Renaud, 2005).
Chiral Synthesis
Solladié-Cavallo and Bouérat (2000) synthesized various isomers of 2-chloro and 2-fluoro ketones, including those derived from this compound, to understand their stereochemical properties (Solladié-Cavallo & Bouérat, 2000).
Catalysis and Hydrogenation
Chihara and Tanaka (1980) measured the hydrogenation rates of this compound, exploring its temperature dependencies and adsorption characteristics in catalysis (Chihara & Tanaka, 1980).
Pharmaceutical Analysis
A study by De Paoli et al. (2013) on psychoactive arylcyclohexylamines involved the characterization of compounds structurally related to this compound, providing insights into their identification in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Hydrogenation in Supercritical Carbon Dioxide
Hiyoshi, Sato, Yamaguchi, Rode, and Shirai (2012) studied the hydrogenation behavior of 4-isopropylphenol to 4-isopropylcyclohexanol, examining the reaction rates and product yield in supercritical carbon dioxide, providing insights relevant to this compound (Hiyoshi, Sato, Yamaguchi, Rode, & Shirai, 2012).
Safety and Hazards
When handling 2-Isopropylcyclohexanone, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
2-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJUYPUXVFDUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870829 | |
| Record name | 2-Isopropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-77-9 | |
| Record name | 2-(1-Methylethyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isopropylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isopropylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Isopropylcyclohexanone in organic synthesis?
A1: this compound serves as a valuable starting material in organic synthesis. For instance, it can be oxidized to produce diosphenols, specifically 2-Hydroxy-6-isopropylcyclohex-2-enone (diosphenol) and 2-Hydroxy-3-isopropylcyclohex-2-enone (isodiosphenol) []. Additionally, it can be utilized in reactions aiming to synthesize 5-(β-hydroxyethyl)-2-isopropylcyclohexanone, a compound of interest in various chemical applications [, ].
Q2: How do alkyl substituents at the 2-position of cyclohexanone influence its catalytic hydrogenation?
A2: Research has shown that the position of alkyl substituents significantly impacts the hydrogenation of cyclohexanone derivatives. While 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone exhibit similar temperature dependencies during adsorption and hydrogenation over Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts, both cyclohexanone and this compound demonstrate distinct dependencies []. This suggests that the steric bulk of the isopropyl group at the 2-position might influence the interaction with the catalyst surface, ultimately affecting the reaction kinetics.
Q3: Can you elaborate on the stereochemical aspects associated with reactions involving this compound?
A3: Studies using menthone derivatives, structurally similar to this compound with an additional methyl group, highlight the role of chirality in these molecules. The helical twisting power, a crucial property in chiral molecules, is significantly higher in E-isomers compared to Z-isomers of aldol condensation products derived from menthone []. Notably, the chiral center bearing the isopropyl group plays a dominant role in determining the E-Z isomer ratio in the photostationary state []. While this research focuses on menthone derivatives, it can be inferred that similar stereochemical considerations might apply to reactions involving this compound, impacting product formation and properties.
Q4: What are the challenges associated with synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone starting from readily available materials?
A4: Synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone presents several challenges. One approach, utilizing shisool (p-menth-8-en-7-ol) as a starting material, encounters difficulties due to the incomplete migration of the double bond during the synthesis process []. Another route employing myrcene and thexylborane results in a mixture of boranes, with only one undergoing successful carbonylation to yield the desired product []. These studies underscore the need for further optimization and exploration of alternative synthetic strategies to achieve a more efficient and selective synthesis of 5-(β-hydroxyethyl)-2-isopropylcyclohexanone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

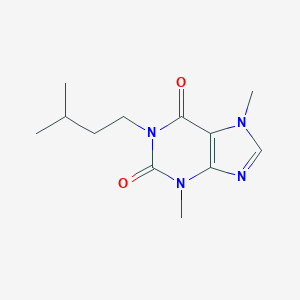

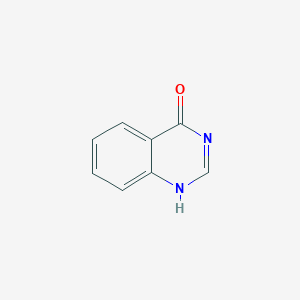

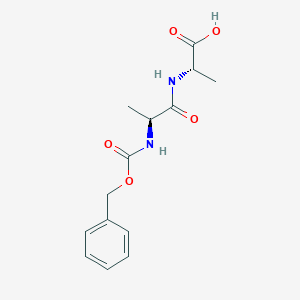
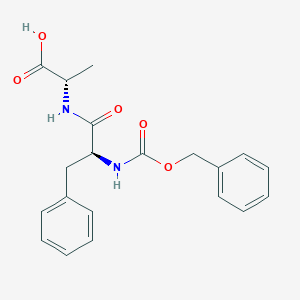

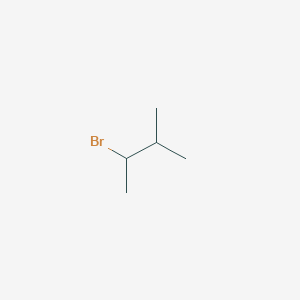

![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
